Cas no 93783-11-0 (1-Naphthalenesulfonicacid,8-(phenylamino)-5-[2-[4-[2-(6-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-)
![1-Naphthalenesulfonicacid,8-(phenylamino)-5-[2-[4-[2-(6-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]- structure](https://it.kuujia.com/scimg/cas/93783-11-0x500.png)
93783-11-0 structure
Nome del prodotto:1-Naphthalenesulfonicacid,8-(phenylamino)-5-[2-[4-[2-(6-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-
1-Naphthalenesulfonicacid,8-(phenylamino)-5-[2-[4-[2-(6-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Naphthalenesulfonicacid,8-(phenylamino)-5-[2-[4-[2-(6-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-
- 8-(phenylamino)-5-[[4-[(6-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid
- 8-anilino-5-[[4-[(6-sulfonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonic acid
- 8-(Phenylamino)-5-[2-[4-[2-(6-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-1-naphthalenesulfonic acid
- DTXSID501107690
- NS00092765
- 8-(Phenylamino)-5-[[4-[(6-sulfo-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulfonic acid
- EINECS 298-217-0
- 93783-11-0
- 8-(Phenylamino)-5-((4-((6-sulpho-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1-sulphonic acid
-
- Inchi: InChI=1S/C36H25N5O6S2/c42-48(43,44)25-16-17-26-23(22-25)8-6-14-30(26)38-39-31-18-19-32(28-12-5-4-11-27(28)31)40-41-33-20-21-34(37-24-9-2-1-3-10-24)36-29(33)13-7-15-35(36)49(45,46)47/h1-22,37H,(H,42,43,44)(H,45,46,47)
- Chiave InChI: DVJDKOUANARNLS-UHFFFAOYSA-N
- Sorrisi: C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC7=C6C=CC(=C7)S(=O)(=O)O)C=CC=C3S(=O)(=O)O
Proprietà calcolate
- Massa esatta: 687.124625
- Massa monoisotopica: 687.124625
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 49
- Conta legami ruotabili: 8
- Complessità: 1390
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 8.3
- Superficie polare topologica: 187
Proprietà sperimentali
- Densità: 1.46
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.728
1-Naphthalenesulfonicacid,8-(phenylamino)-5-[2-[4-[2-(6-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]- Letteratura correlata
-
Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
-
2. Caper tea
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
93783-11-0 (1-Naphthalenesulfonicacid,8-(phenylamino)-5-[2-[4-[2-(6-sulfo-1-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-) Prodotti correlati
- 1261888-57-6(4-(3-Cyano-2-fluorophenyl)-3-fluorophenol)
- 1025590-77-5(2-(2H-2,3,4,5-Tetraazolyl)-3-((4-phenoxyphenyl)amino)prop-2-enenitrile)
- 84467-85-6(N-Formyl N,N-Didesmethyl Sibutramine)
- 1090768-48-1(N-(3-cyanophenyl)-3-(2-phenylethenesulfonamido)propanamide)
- 897454-93-2(4-bromo-N-(2-{5-(4-methylphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide)
- 874395-37-6(2-(5-methyl-1,2-oxazol-3-yl)-1-4-(propan-2-yl)phenyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)
- 2680861-93-0(2-[4,4-Dimethyl-1-(2,2,2-trifluoroacetamido)cyclohexyl]acetic acid)
- 1335470-80-8((2R)-1-(5-methylpyridin-2-yl)propan-2-amine)
- 2680841-42-1(3-{2-(2,2,2-trifluoroacetamido)ethylsulfanyl}propanoic acid)
- 2694731-74-1(3-bromo-5-methyl-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
